molecular formula C14H23N B13287139 [(2,3-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine

[(2,3-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13287139
M. Wt: 205.34 g/mol
InChI Key: HDEWKMLBAGCIFT-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a secondary amine characterized by the presence of a dimethylphenyl group and a methylbutan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

  • (2,4-Dimethylphenyl)methylamine
  • (2,3-Dimethoxyphenyl)methylamine
  • 3-methyl-3-((4-(methylthio)phenyl)amino)butan-1-ol

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-10(2)13(5)15-9-14-8-6-7-11(3)12(14)4/h6-8,10,13,15H,9H2,1-5H3

InChI Key

HDEWKMLBAGCIFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)C(C)C)C

Origin of Product

United States

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